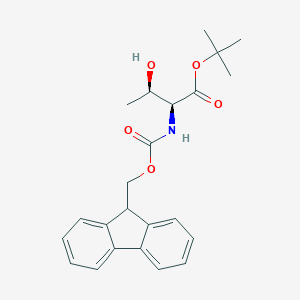

Fmoc-Thr-OtBu

Descripción general

Descripción

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is a chemical compound widely used in peptide synthesis. It is a derivative of L-threonine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biological research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The hydroxyl group of threonine is protected with a tert-butyl ester. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane. The reaction mixture is cooled in an ice bath, and the Fmoc chloride is added slowly. The reaction is then allowed to proceed at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base like piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.

Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Deprotection: Fmoc group removal yields the free amino group.

Coupling: Formation of peptide bonds with other amino acids.

Hydrolysis: Removal of the tert-butyl ester group yields the free carboxylic acid.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-Thr-OtBu is widely used in solid-phase peptide synthesis (SPPS) due to its stability and compatibility with various coupling reagents. The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Case Study: Synthesis of Peptidomimetics

In a study by Román et al. (2023), this compound was utilized in the synthesis of N-methyl amino acids, which are crucial for developing peptidomimetic drugs. The research demonstrated efficient coupling reactions leading to high yields of the desired products, showcasing the utility of this compound in drug design .

Self-Assembly Studies

Recent research has explored the self-assembly properties of this compound, revealing its potential in creating novel materials with specific morphologies.

Case Study: Morphological Changes

Kshtriya et al. (2021) investigated how this compound influences the self-assembly of peptide structures. Their findings indicated that varying concentrations and temperatures led to distinct morphological transitions, such as spheres and rods. This study highlights the compound's ability to form complex structures that could be harnessed for applications in nanotechnology and materials science .

Drug Delivery Systems

This compound has been explored as a building block for drug delivery systems due to its biocompatibility and ability to form stable structures.

Case Study: Anticancer Drug Delivery

A report highlighted the use of this compound in self-assembled structures designed for targeted drug delivery in cancer therapy. The study demonstrated that these assemblies could encapsulate therapeutic agents, enhancing their stability and bioavailability while allowing for controlled release .

Bioconjugation

The versatility of this compound extends to bioconjugation techniques, where it serves as a linker or building block for constructing complex biomolecules.

Case Study: Glycoamino Acid Synthesis

In a recent publication, researchers reported the synthesis of glycoamino acid building blocks using this compound as a precursor. This method allowed for the efficient incorporation of carbohydrate moieties into peptides, which is essential for developing glycoprotein mimetics and studying protein interactions .

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science, particularly in creating functionalized surfaces or coatings.

Case Study: Supramolecular Architectures

Research has shown that self-assembled structures formed from this compound can be used to create supramolecular architectures with specific functionalities. These materials have potential applications in sensors, catalysis, and drug delivery systems due to their tunable properties .

Summary Table of Applications

Mecanismo De Acción

The primary mechanism of action of Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of threonine during the coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the hydroxyl group, ensuring selective reactions at the desired sites. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparación Con Compuestos Similares

Similar Compounds

- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester

- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartic acid alpha-tert-butyl ester

- Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine tert-Butyl Ester

Uniqueness

Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester is unique due to its specific combination of protecting groups, which provide stability and selectivity in peptide synthesis. Its ability to protect both the amino and hydroxyl groups of threonine makes it particularly valuable in the synthesis of complex peptides and proteins .

Actividad Biológica

Fmoc-Thr-OtBu (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-threonine) is a threonine derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound serves as a key building block in the production of bioactive peptides, which have various therapeutic applications. Understanding the biological activity of this compound is essential for its effective utilization in medicinal chemistry and biochemistry.

- Molecular Formula : C23H27NO5

- Molecular Weight : 397.464 g/mol

- CAS Number : 120791-76-6

- Melting Point : Approximately 100°C

Synthesis and Stability

This compound is synthesized using Fmoc chemistry, which involves protecting the amino group with a fluorenylmethoxycarbonyl (Fmoc) group and the hydroxyl group with a tert-butyl (OtBu) group. This protection strategy enhances the stability of the threonine residue during peptide synthesis. Studies have shown that the removal of the Fmoc group can lead to side reactions, making careful optimization of reaction conditions critical .

Antimicrobial Properties

Research indicates that peptides synthesized using this compound exhibit significant antimicrobial activity. For instance, synthetic peptides derived from lactoferricin, which include threonine residues, have demonstrated potent antibacterial effects against various strains of bacteria, including E. coli and E. faecalis. The mechanism of action involves disruption of bacterial cell membranes due to electrostatic interactions between positively charged residues and negatively charged components of bacterial membranes .

Antitumor Activity

Peptides incorporating this compound have also been evaluated for their antitumor properties. In vitro studies show that certain peptide sequences exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The presence of threonine may enhance peptide stability and bioactivity, contributing to their efficacy as anticancer agents .

Study 1: Antibacterial Peptide Synthesis

In a study focused on synthesizing antimicrobial peptides, researchers utilized this compound as a building block. The synthesized peptides were characterized using RP-HPLC and MALDI-TOF-MS techniques. The results indicated that peptides containing multiple threonine residues showed enhanced antimicrobial activity compared to those with fewer or no threonine residues.

| Peptide Code | Sequence | MIC (µM) E. coli | MIC (µM) E. faecalis |

|---|---|---|---|

| I | RRWQWR | 101.5 | 202.9 |

| I.1 | RRWQWR | 94.6 | 189.1 |

| I.2 | RWQWRWQWR | 26.9 | 33.7 |

This table summarizes the minimum inhibitory concentrations (MIC) for various synthesized peptides .

Study 2: Peptide Stability and Activity

Another investigation analyzed the stability and biological activity of peptides synthesized with this compound under different conditions. The study demonstrated that peptides synthesized at lower temperatures exhibited higher purity and stability, leading to better biological activity when tested against cancer cell lines .

Propiedades

IUPAC Name |

tert-butyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(25)20(21(26)29-23(2,3)4)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20,25H,13H2,1-4H3,(H,24,27)/t14-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRQPSBMLDCJGN-VLIAUNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472330 | |

| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120791-76-6 | |

| Record name | Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.